17β-Estradiol-17-valerate-D4 is a synthetic derivative of the steroid hormone estradiol, specifically labeled with deuterium at the 4 position. This compound is primarily used in scientific research, particularly in studies related to hormone analysis and endocrine function. The chemical structure of 17β-Estradiol-17-valerate-D4 consists of a phenolic A-ring, a cyclopentane D-ring, and a valerate ester group at the 17 position, which enhances its lipophilicity and alters its pharmacokinetic properties.
This compound falls under the classification of synthetic estrogens and is categorized as a steroid hormone. It is often utilized in hormone replacement therapies and various research applications due to its estrogenic activity and ability to serve as a stable isotope-labeled reference standard in analytical chemistry.
The synthesis of 17β-Estradiol-17-valerate-D4 typically involves several steps:
A common method for synthesizing estradiol derivatives involves using microwave-assisted synthesis techniques, which can enhance reaction rates and yields. For example, recent studies have demonstrated efficient methods for preparing deuterated estrogens using microwave irradiation to facilitate esterification reactions .
The molecular formula of 17β-Estradiol-17-valerate-D4 is . Its structure features:
The compound's molecular weight is approximately 286.41 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural characterization.
17β-Estradiol-17-valerate-D4 participates in various chemical reactions typical of steroid compounds:
These reactions are often studied using chromatographic techniques to monitor conversion rates and product formation, providing insights into metabolic pathways involving estrogens .
The mechanism of action for 17β-Estradiol-17-valerate-D4 primarily involves binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding:
Studies indicate that compounds like 17β-Estradiol-17-valerate-D4 can influence cell proliferation in estrogen-sensitive tissues, which is crucial for understanding its role in therapeutic applications .
Relevant analyses often include High-Performance Liquid Chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .
17β-Estradiol-17-valerate-D4 is a deuterated analog of estradiol valerate, where four hydrogen atoms at the 17-valerate moiety are replaced by deuterium isotopes. Its systematic IUPAC name is [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate-D4, reflecting the stereospecific configuration at C17 [6] [9]. The compound is characterized by the molecular formula C23H28D4O3 and a molecular weight of 360.53 g/mol [3] [7]. Common synonyms include β-Estradiol 17-valerate-D4 and Estradiol valerianate-D4, with CAS number 2673269-82-2 distinguishing it from the non-deuterated parent compound (CAS 979-32-8) [3] [7].
Table 1: Chemical Identity Profile
Property | Specification |
---|---|
Systematic Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate-D4 |
Molecular Formula | C23H28D4O3 |
Molecular Weight | 360.53 g/mol |
Deuterium Position | 17-valerate moiety (4 deuterium atoms) |
CAS Number | 2673269-82-2 |
Parent Compound CAS | 979-32-8 (unlabeled estradiol valerate) |
Structurally, it retains the estradiol core featuring a phenolic A-ring essential for estrogen receptor binding, coupled with a valeric acid ester group at C17. Deuterium substitution at the valerate chain does not alter the core steroidal conformation but introduces kinetic isotope effects that modify metabolic stability [9].
Deuterium (D), a stable hydrogen isotope with twice the atomic mass, is strategically incorporated into pharmaceuticals to create isotopologs that preserve biological activity while altering metabolic pathways. In 17β-Estradiol-17-valerate-D4, deuterium atoms at the valerate group impede the cleavage of ester bonds by esterases, thereby extending the half-life of the active metabolite 17β-estradiol [4] [7]. This isotope effect is quantified by changes in the activation energy of hydrolytic reactions, typically reducing metabolic rates by 2-7 fold [4].
Table 2: Applications in Research
Research Application | Mechanistic Insight |
---|---|
Metabolic Pathway Tracing | Enables LC-MS/MS quantification of estradiol metabolites in plasma and urine via distinct mass shifts [4] |
Bioequivalence Studies | Serves as internal standard for generic drug formulations (e.g., distinguishing reference/test compounds) [4] |
Enzyme Kinetics Analysis | Reveals esterase-mediated hydrolysis patterns of estradiol valerate prodrugs |
Tissue Distribution Studies | Tracks parent drug vs. metabolite ratios using deuterium signature |
The deuterium label provides a distinct mass spectral signature (m/z 360.53 vs. 356.50 for unlabeled form), enabling precise differentiation from endogenous estrogens in complex biological matrices. This is critical for pharmacokinetic assays, such as those validating bioequivalence of oral estradiol valerate formulations, where deuterated analogs function as internal standards to minimize analytical interference [4] [7].
The synthesis of deuterated steroid analogs emerged in the 1960s alongside advances in isotopic labeling techniques. 17β-Estradiol-17-valerate-D4 specifically evolved from esterified estradiol derivatives first described in 1940 and clinically approved in 1954 (e.g., Delestrogen) [6] [9]. Early synthetic routes involved catalytic deuteration of estradiol valerate, which lacked regioselectivity and resulted in low isotopic purity [7].
Modern synthesis employs a six-step approach adapted from ent-17β-estradiol methodologies [2]:
Table 3: Key Synthesis Milestones
Year | Development | Significance |
---|---|---|
1940 | First synthesis of estradiol valerate | Established esterification enhances bioavailability [6] |
1960s | Catalytic deuteration of steroids | Enabled isotopic labeling for metabolic studies |
2006 | Six-step stereoselective synthesis (ent-estradiol) | Provided template for deuterated analog synthesis [2] |
2020s | Commercial GMP-grade production | Achieved >98 atom% D purity for research use [7] |
Current Good Manufacturing Practice (GMP)-grade batches now achieve isotopic enrichment exceeding 98 atom% deuterium, validated by mass spectrometry and HPLC [3] [7]. The compound’s utility persists in contemporary studies of estrogen receptor binding dynamics and prodrug metabolism, underscoring its role as a cornerstone tool in endocrine pharmacology [9].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3